2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a molecular formula of C21H22FN3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl group and the sulfanyl group. The final step involves the attachment of the N-propylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various substituted quinazoline compounds .
Scientific Research Applications
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide
- 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific structural features, such as the N-propylacetamide moiety.
Properties
Molecular Formula |
C21H22FN3OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-12-23-18(26)13-27-21-17-7-5-6-14(4-2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h5-11H,3-4,12-13H2,1-2H3,(H,23,26) |
InChI Key |
JXBKDKBQEOWPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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